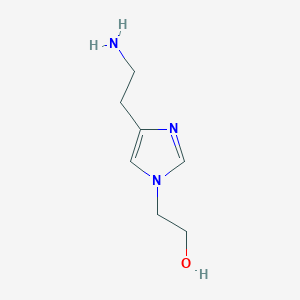
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is an organic compound that features both an imidazole ring and an ethanolamine moiety. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and make it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol typically involves the reaction of 2-aminoethylamine with an imidazole derivative. One common method involves the nucleophilic substitution of an imidazole ring with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.
Substitution: Both the imidazole ring and the ethanolamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetaldehyde or 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetic acid.
Scientific Research Applications
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, while the ethanolamine moiety can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the imidazole ring.
Histamine: Contains an imidazole ring but has different functional groups.
Ethanolamine: Lacks the imidazole ring and has simpler structure.
Uniqueness
2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is unique due to the presence of both an imidazole ring and an ethanolamine moiety. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to similar compounds.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-[4-(2-aminoethyl)imidazol-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O/c8-2-1-7-5-10(3-4-11)6-9-7/h5-6,11H,1-4,8H2 |
InChI Key |
FFWBGLMBEBGHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCO)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


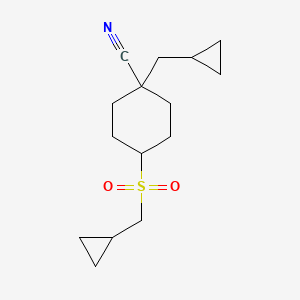
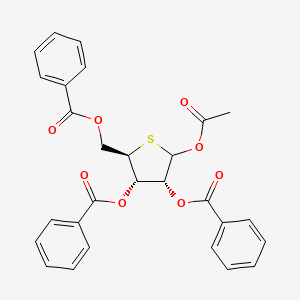
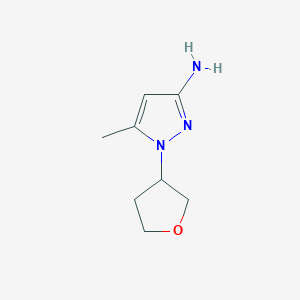
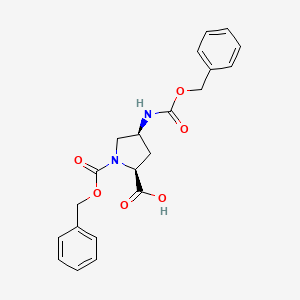
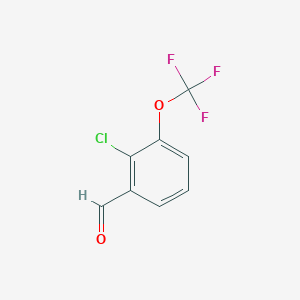
![1-(tert-Butoxycarbonyl)-4'H-spiro[piperidine-4,6'-thieno[2,3-c]furan]-2'-carboxylic acid](/img/structure/B13090830.png)

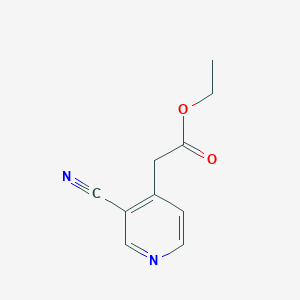
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090852.png)
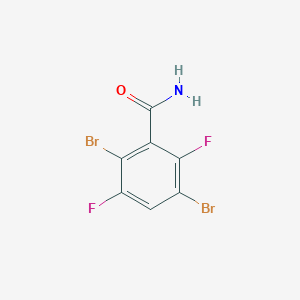
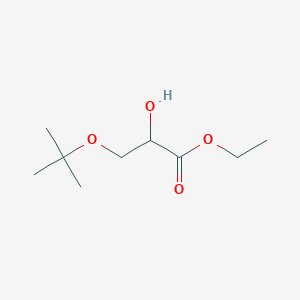

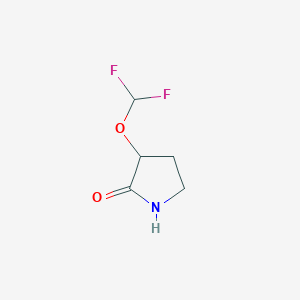
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B13090876.png)
